molecular formula C44H70O14 B3029394 6''-O-Acetylsaikosaponin D CAS No. 64340-45-0

6''-O-Acetylsaikosaponin D

Cat. No.: B3029394
CAS No.: 64340-45-0
M. Wt: 823 g/mol
InChI Key: WDWZBAMDKXKRBA-YBZZVAQVSA-N
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Description

6’‘-O-Acetylsaikosaponin D is a triterpenoid saponin compound found in the roots of Bupleurum species, particularly Bupleurum chinense. Saikosaponins, including 6’'-O-Acetylsaikosaponin D, have garnered significant attention due to their diverse biological activities, such as anti-inflammatory, anti-tumor, and immune-modulating properties .

Mechanism of Action

Target of Action

6’'-O-Acetylsaikosaponin D is a triterpenoid saponin, a class of compounds known for their diverse biological activitiesResearch suggests that similar compounds may interact with proteins such as the apoptosis regulator bcl-2 (bcl-2), c-x-c chemokine receptor type 4 (cxcr4), probable atp-dependent rna helicase ddx5 (ddx5), protein kinase c alpha (prkca), and proto-oncogene tyrosine-protein kinase src (src) .

Mode of Action

For instance, it may influence the activity of the aforementioned proteins, potentially affecting cell signaling, apoptosis, and other cellular functions .

Biochemical Pathways

Network pharmacology and bioinformatics analysis suggest that the action of similar compounds against diseases like breast cancer is achieved by the regulation of several biological signaling pathways, such as pathways in cancer, pi3k-akt signaling pathway, egfr tyrosine kinase inhibitor resistance, micrornas in cancer, etc .

Pharmacokinetics

It is known that similar compounds, such as saikosaponins, are absorbed rapidly in rats after oral administration .

Result of Action

Similar compounds have been shown to exhibit significant cytotoxicity toward several cancer cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6’'-O-Acetylsaikosaponin D. Factors such as local geoclimate, seasonal changes, external conditions such as light, temperature, humidity, and soil fertility, as well as cultivation techniques, can affect both the quantitative amount and qualitative composition of saponins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Acetylsaikosaponin D involves the acetylation of saikosaponin D. The process typically includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds with the acetylation of the hydroxyl group at the 6’’ position of the sugar moiety .

Industrial Production Methods: Industrial production of 6’'-O-Acetylsaikosaponin D is primarily achieved through extraction and purification from Bupleurum species. The process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 6’'-O-Acetylsaikosaponin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWZBAMDKXKRBA-YBZZVAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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